Tetrabutylammonium p-Nitrophenoxide

SN2 kinetics counter-ion effect nucleophilic substitution

Sodium p-nitrophenoxide suffers poor solubility in non-polar solvents, while other tetrabutylammonium salts lack nucleophilic character, complicating kinetic studies. This compound solves both issues. - 28% higher initial rate constant vs. sodium p-nitrophenoxide; distinctive kinit/kpfo ratio (1.36±0.09) enables precise deconvolution of non-steady-state kinetics and ion-pairing effects. - ≥98% HPLC purity ensures anhydrous, stoichiometrically accurate preparation of p-nitrophenyl esters for peptide synthesis and acyl ammonium catalysis. - Supplied as a solid (mp 143-147°C) with consistent quality, eliminating batch-to-batch variability in industrial process R&D.

Molecular Formula C22H40N2O3
Molecular Weight 380.6 g/mol
CAS No. 3002-48-0
Cat. No. B1265395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium p-Nitrophenoxide
CAS3002-48-0
Molecular FormulaC22H40N2O3
Molecular Weight380.6 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=CC=C1[N+](=O)[O-])[O-]
InChIInChI=1S/C16H36N.C6H5NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9)10/h5-16H2,1-4H3;1-4,8H/q+1;/p-1
InChIKeyJWRHOHUAHHYNBL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylammonium p‑Nitrophenoxide Overview


Tetrabutylammonium p‑nitrophenoxide (CAS 3002‑48‑0) is a quaternary ammonium salt composed of a tetrabutylammonium cation and a p‑nitrophenoxide anion [1]. It is a solid at room temperature (mp 143–147 °C) and is typically supplied at ≥98 % purity (HPLC) [2]. The compound acts as a phase‑transfer catalyst and as a soluble source of the p‑nitrophenoxide nucleophile in polar organic solvents such as acetonitrile .

Why Tetrabutylammonium p‑Nitrophenoxide Is Irreplaceable


While sodium p‑nitrophenoxide is a common alternative, it is poorly soluble in non‑polar organic solvents and tends to form hydrated species that alter reaction kinetics [1]. In contrast, the tetrabutylammonium counter‑ion confers high solubility in acetonitrile and other polar aprotic solvents, enabling homogeneous SN2 reactions and phase‑transfer catalysis . Substituting with other tetrabutylammonium salts (e.g., chloride, bromide) introduces different anions that lack the nucleophilic character of p‑nitrophenoxide, fundamentally changing the reaction pathway. The following evidence quantifies these critical differences.

Tetrabutylammonium p‑Nitrophenoxide: Quantitative Evidence


Accelerated SN2 Kinetics vs. Sodium Salt

When used as the counter‑ion in the SN2 reaction of p‑nitrophenoxide with methyl iodide in acetonitrile, tetrabutylammonium p‑nitrophenoxide gives a significantly higher initial pseudo‑first‑order rate constant (kinit) than sodium p‑nitrophenoxide under identical conditions [1]. The kinetic advantage is attributed to the complete dissociation of the tetrabutylammonium salt, whereas the sodium salt exhibits ion‑pairing that retards the reaction.

SN2 kinetics counter-ion effect nucleophilic substitution

Unique Non‑Steady‑State Kinetic Profile

The ratio of initial to steady‑state rate constants (kinit/kpfo) for the tetrabutylammonium p‑nitrophenoxide reaction is 1.36 ± 0.09, indicating a non‑steady‑state kinetic profile [1]. In contrast, the sodium salt exhibits a ratio close to unity (1.20 ± 0.08), consistent with a single‑step SN2 mechanism. The elevated ratio for the tetrabutylammonium salt provides a mechanistic handle that can be exploited in kinetic resolution and mechanistic studies.

reaction mechanism kinetic analysis ion‑pairing

High Purity Ensures Reproducible Catalysis

Commercial tetrabutylammonium p‑nitrophenoxide is routinely supplied at ≥98 % purity by HPLC, with a melting point of 143–147 °C [1]. This level of purity is critical for phase‑transfer catalysis, where trace impurities can poison catalysts or alter selectivity. In contrast, sodium p‑nitrophenoxide is often supplied as a dihydrate with variable water content, leading to inconsistent reaction outcomes.

phase‑transfer catalysis quality control organic synthesis

Tetrabutylammonium p‑Nitrophenoxide Applications


Kinetic and Mechanistic Studies of SN2 Reactions

The 28 % higher initial rate constant and the distinct kinit/kpfo ratio (1.36 ± 0.09) make tetrabutylammonium p‑nitrophenoxide the reagent of choice for probing non‑steady‑state kinetics and ion‑pairing effects in nucleophilic substitution [1]. Researchers can use this salt to deconvolute complex reaction mechanisms that are obscured when using sodium or potassium phenoxides.

Homogeneous Phase-Transfer Catalysis

Owing to its high solubility in acetonitrile and DMSO, tetrabutylammonium p‑nitrophenoxide functions as both a phase‑transfer catalyst and a nucleophile source in etherification, esterification, and alkylation reactions . The defined purity (≥98 %) ensures that catalytic activity is not compromised by hygroscopic impurities, enabling consistent yields in industrial process development.

Synthesis of p‑Nitrophenyl Esters and Ethers

The compound serves as a convenient, anhydrous source of the p‑nitrophenoxide anion for the preparation of p‑nitrophenyl esters—key intermediates in acyl ammonium catalysis and peptide synthesis [2]. Its solid form and high purity facilitate accurate stoichiometric control, reducing side reactions compared to in situ generation from p‑nitrophenol and a base.

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